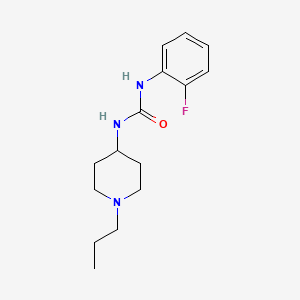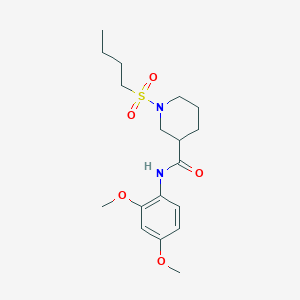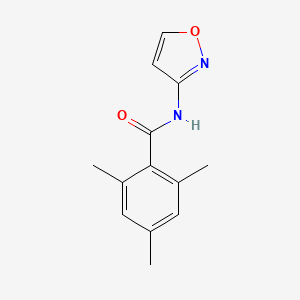![molecular formula C28H28N6O2S B5492786 2-AMINO-4-[5-(TERT-BUTYL)-2-THIENYL]-5-OXO-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B5492786.png)
2-AMINO-4-[5-(TERT-BUTYL)-2-THIENYL]-5-OXO-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-4-[5-(TERT-BUTYL)-2-THIENYL]-5-OXO-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, thienyl, oxo, and quinolinecarbonitrile
Preparation Methods
The synthesis of 2-AMINO-4-[5-(TERT-BUTYL)-2-THIENYL]-5-OXO-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves multiple steps and specific reaction conditions. One common synthetic route includes the condensation of 2-amino-4-tert-butylphenol with thienyl derivatives under acidic conditions, followed by cyclization and oxidation reactions to form the quinolinecarbonitrile core. Industrial production methods may involve the use of phase-transfer catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The amino and thienyl groups can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with halides or other electrophiles. Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. .
Scientific Research Applications
2-AMINO-4-[5-(TERT-BUTYL)-2-THIENYL]-5-OXO-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The amino and oxo groups can form hydrogen bonds with biological molecules, while the thienyl and quinolinecarbonitrile moieties can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-AMINO-4-[5-(TERT-BUTYL)-2-THIENYL]-5-OXO-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE include:
2-Amino-4-tert-butylphenol: Shares the amino and tert-butyl groups but lacks the complex quinolinecarbonitrile structure.
Indole derivatives: Contain similar heterocyclic systems and are used in similar applications in biology and medicine.
Tetrabutylammonium bromide derivatives: Used in similar synthetic routes and have comparable chemical properties.
Properties
IUPAC Name |
2-amino-4-(5-tert-butylthiophen-2-yl)-5-oxo-1-[(6-oxo-3-phenyl-1H-pyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N6O2S/c1-28(2,3)22-13-12-21(37-22)24-17(15-29)27(30)34(19-10-7-11-20(35)25(19)24)33-18-14-23(36)31-32-26(18)16-8-5-4-6-9-16/h4-6,8-9,12-14,24H,7,10-11,30H2,1-3H3,(H2,31,33,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASWFBFWSMFSCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(S1)C2C(=C(N(C3=C2C(=O)CCC3)NC4=CC(=O)NN=C4C5=CC=CC=C5)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide](/img/structure/B5492705.png)
![1-[(2-methylphenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5492713.png)

![N-[2-[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-2-oxoethyl]-2-methylpropanamide](/img/structure/B5492735.png)

![N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine](/img/structure/B5492745.png)
![2-({4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B5492753.png)
![N-(4-methylphenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5492757.png)
![5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B5492760.png)

![2-isopropyl-5-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyrimidine](/img/structure/B5492794.png)
![2H-Pyrrol-2-one, 4-(4-chlorobenzoyl)-5-(2-furanyl)-1,5-dihydro-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-](/img/structure/B5492801.png)
![2-[(2E)-2-[(4-Bromophenyl)formamido]-3-(furan-2-YL)prop-2-enamido]propanoic acid](/img/structure/B5492809.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-thiophenecarboxamide](/img/structure/B5492820.png)
